Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563000
InChI: InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3
SMILES:
Molecular Formula: C17H24ClNO3
Molecular Weight: 325.8 g/mol

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17563000

Molecular Formula: C17H24ClNO3

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H24ClNO3
Molecular Weight 325.8 g/mol
IUPAC Name tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3
Standard InChI Key WWWBLZODIAQBLI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is C₁₇H₂₄ClNO₃, with a molecular weight of 325.8 g/mol. Its IUPAC name, tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate, reflects the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen and the aromatic substitution pattern. The canonical SMILES string, CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC, encodes the spatial arrangement of the piperidine ring, methoxy group, and chlorophenyl moiety.

Key physicochemical characteristics include:

PropertyValue
Molecular FormulaC₁₇H₂₄ClNO₃
Molecular Weight325.8 g/mol
IUPAC Nametert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC
InChI KeyWWWBLZODIAQBLI-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents, while the chlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile.

Synthesis and Optimization Strategies

Synthetic Route

The synthesis typically involves a three-step sequence: acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol .

  • Acylation: Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields tert-butyl piperidine-1-carboxylate.

  • Sulfonation: Reaction with methanesulfonyl chloride introduces a leaving group, facilitating subsequent nucleophilic substitution.

  • Substitution: Coupling with 5-chloro-2-methoxybenzaldehyde via a Suzuki-Miyaura or Ullmann reaction installs the aryl group, followed by reduction to achieve the final product .

Optimization efforts focus on improving yield and purity. For instance, substituting traditional bases with triethylamine in the acylation step reduces side reactions, while palladium-catalyzed cross-couplings enhance regioselectivity during aryl group installation . The total yield for the three-step process is approximately 20.2% .

Advanced Methodologies

Recent advancements employ visible-light photocatalysis to generate alkyl radicals from unactivated iodides, enabling efficient cyclization reactions. For example, copper-catalyzed radical cascades have been used to synthesize oxindole derivatives from tert-butyl 4-iodopiperidine-1-carboxylate precursors . These methods achieve yields up to 92% under mild conditions, showcasing the versatility of piperidine intermediates in complex heterocycle formation .

Biological Activities and Pharmaceutical Applications

Piperidine derivatives exhibit broad pharmacological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects . Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate serves as a precursor to Vandetanib, a tyrosine kinase inhibitor used in thyroid cancer therapy . The chlorophenyl moiety enhances binding affinity to ATP pockets in kinases, while the Boc group stabilizes the compound during metabolic processes .

Ongoing research explores its potential in:

  • Neurodegenerative diseases: Modulation of σ-1 receptors to mitigate neuroinflammation.

  • Oncology: Combination therapies targeting BRAF and MEK pathways in melanoma .

  • Antimicrobial agents: Structural analogs show activity against Gram-positive bacteria .

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) data for tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate reveals distinct signals:

  • δ 7.29–7.24 (m, 1H, aromatic),

  • δ 3.86 (brs, 2H, piperidine CH₂),

  • δ 1.39 (s, 9H, tert-butyl) .

HRMS (ESI) confirms the molecular ion [M+Na]⁺ at m/z 348.1234 (calculated 348.1231) .

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